4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole
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Overview
Description
4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole is a heterocyclic compound that features a carbazole core structure with a methylsulfanyl group attached. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The addition of a methylsulfanyl group can significantly alter the chemical and physical properties of the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-4-(methylsulfanyl)benzoic acid with suitable amines in the presence of cyclizing agents like polyphosphoric acid or phosphorus oxychloride . The reaction conditions often require elevated temperatures and controlled environments to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbazole core can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and peracetic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as thiols or amines can be employed under basic conditions.
Major Products
Scientific Research Applications
4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-cyclopenta[d]pyrimidin-4-one
- 2-Methyl-4-(methylsulfanyl)quinoline
- 5-Arylidene-2-methylsulfanylimidazolone
Uniqueness
4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole is unique due to its specific structural features and the presence of the methylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and target specificity .
Properties
CAS No. |
53475-26-6 |
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Molecular Formula |
C13H15NS |
Molecular Weight |
217.33 g/mol |
IUPAC Name |
4a-methylsulfanyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C13H15NS/c1-15-13-9-5-4-8-12(13)14-11-7-3-2-6-10(11)13/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
CRUOAWYKSGDSAE-UHFFFAOYSA-N |
Canonical SMILES |
CSC12CCCCC1=NC3=CC=CC=C23 |
Origin of Product |
United States |
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